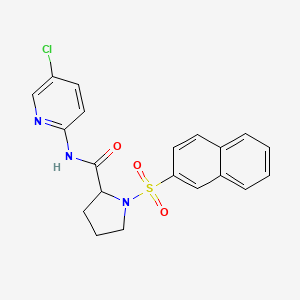![molecular formula C19H12ClNO5 B4015705 5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4015705.png)
5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
The compound is part of a broader class of chemicals characterized by the fusion of chromene and indolone moieties. These classes of compounds are of interest due to their potential biological activities and complex molecular architectures, which make them valuable in synthetic organic chemistry and drug discovery efforts.
Synthesis Analysis
The synthesis of compounds related to this structure often involves catalyzed condensation reactions, as demonstrated in derivatives of chromen and indolone (Halim & Ibrahim, 2017). These processes utilize catalytic methods to form the intricate architectures characteristic of these molecules, employing strategies that ensure the formation of the desired scaffold while minimizing side reactions.
Molecular Structure Analysis
Molecular structure determination is critical for understanding the properties and reactivity of such compounds. Techniques such as single-crystal X-ray diffraction are commonly used to elucidate the exact molecular geometry, as seen in related studies (Manolov, Morgenstern, & Hegetschweiler, 2012). These analyses provide detailed insights into the molecular conformations, intermolecular interactions, and overall crystal packing, which are essential for predicting the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactivity and properties of such a compound would be influenced by its functional groups and molecular structure. For instance, the presence of hydroxy, carbonyl, and chloro groups within its structure opens avenues for various chemical transformations, including nucleophilic substitutions and condensation reactions. The study of similar compounds has shown that these functional groups play a crucial role in the chemical versatility of the molecules (Gašparová et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, significantly depend on the molecular arrangement and the nature of intermolecular interactions. Analysis techniques like Hirshfeld surface analysis and powder X-ray diffraction provide insights into these aspects, as demonstrated in related compounds (Jyothi et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups. Studies involving density functional theory (DFT) and spectroscopic analyses (NMR, IR, UV-Vis) offer a deep understanding of the electronic structure and reactivity patterns. This approach aids in predicting reactions with nucleophiles, electrophiles, and radicals, essential for synthetic applications and material science (Krishnan & Thanikachalam, 2021).
properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO5/c20-11-5-6-14-13(8-11)19(25,18(24)21-14)9-15(22)12-7-10-3-1-2-4-16(10)26-17(12)23/h1-8,25H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJDGZWLFDBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B4015630.png)
![(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4015642.png)


![4-methyl-N-(4-nitrophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzenesulfonamide](/img/structure/B4015662.png)
![4-fluoro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4015667.png)
![2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4015671.png)
![11-(5-chloro-2-thienyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015674.png)
![N-[4-(3-{[2-(3-fluorophenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4015678.png)
![1,1'-[3-(phenylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4015684.png)

![1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine](/img/structure/B4015725.png)
![N~1~-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4015747.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4015749.png)